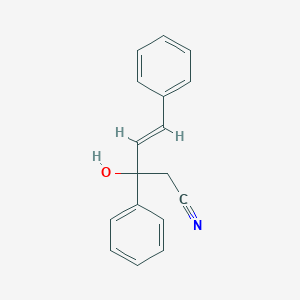
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by a pyrrolidine ring attached to a phenol group, making it a versatile molecule in various chemical reactions and biological interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Mecanismo De Acción
The mechanism of action of m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Phenol, m-(1-methyl-3-propyl-3-pyrrolidinyl)-, isobutyrate
- 3-(3-Isobutyl-3-pyrrolidinyl)phenol
- 1-Methyl-3-phenyl-3-pyrrolidinyl propionate
Uniqueness: m-(3-Isobutyl-1-methyl-3-pyrrolidinyl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyrrolidine ring and phenol group contribute to its versatility and effectiveness in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
38906-43-3 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-[1-methyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-12(2)10-15(7-8-16(3)11-15)13-5-4-6-14(17)9-13/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |
Clave InChI |
LOZPKIOFRLDEQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
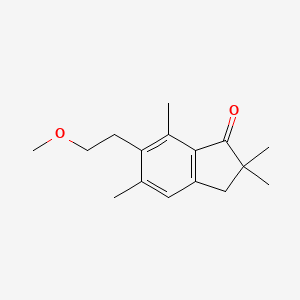

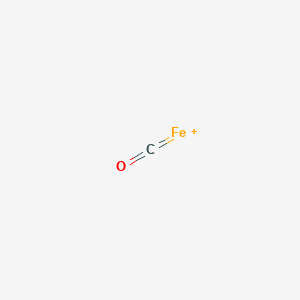
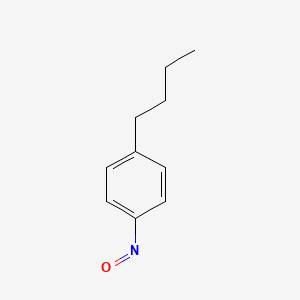
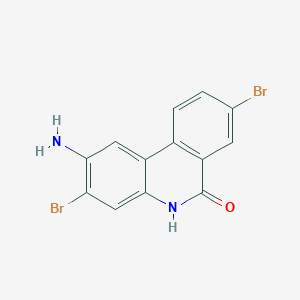
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
